5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
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Overview
Description
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophenylmethylene group, and a furanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the furanone ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxyphenyl and thiophenylmethylene groups may play a role in binding to specific sites, while the furanone core could be involved in the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
- 5-(4-Methylphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
- 5-(4-Chlorophenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
Uniqueness
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and thiophenylmethylene groups with the furanone core provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C16H12O3S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
InChI |
InChI=1S/C16H12O3S/c1-18-13-6-4-11(5-7-13)15-10-12(16(17)19-15)9-14-3-2-8-20-14/h2-10H,1H3/b12-9+ |
InChI Key |
SPIBUQZAXMIXEY-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CS3)/C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2 |
Origin of Product |
United States |
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